molecular formula C23H20N2O6 B8486163 2,4-Bis(2-methoxybenzamido)benzoic acid CAS No. 54338-06-6

2,4-Bis(2-methoxybenzamido)benzoic acid

Cat. No.: B8486163
CAS No.: 54338-06-6
M. Wt: 420.4 g/mol
InChI Key: HGBGKOXLUTYONU-UHFFFAOYSA-N
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Description

2,4-Bis(2-methoxybenzamido)benzoic acid is a benzoic acid derivative featuring two 2-methoxybenzamido substituents at the 2- and 4-positions of the benzene ring. This structural motif combines a carboxylic acid group with methoxy-substituted benzamide moieties, which are critical for its physicochemical and biological properties. The compound is synthesized via amidation reactions, where 2-methoxybenzoyl chloride reacts with 2,4-diaminobenzoic acid under controlled conditions. Its molecular formula is $ \text{C}{24}\text{H}{20}\text{N}2\text{O}7 $, with a molecular weight of 472.43 g/mol.

Properties

CAS No.

54338-06-6

Molecular Formula

C23H20N2O6

Molecular Weight

420.4 g/mol

IUPAC Name

2,4-bis[(2-methoxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C23H20N2O6/c1-30-19-9-5-3-7-16(19)21(26)24-14-11-12-15(23(28)29)18(13-14)25-22(27)17-8-4-6-10-20(17)31-2/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29)

InChI Key

HGBGKOXLUTYONU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2,4-Bis(2-acetoxybenzamido)benzoic acid (AB-50)

  • Structure : Differs by acetoxy (-OAc) instead of methoxy (-OMe) groups.
  • Activity: AB-50 inhibits histamine release from mast cells (IC₅₀ ~10–50 μM), suggesting anti-allergic applications.
  • Spectral Data : Similar IR and NMR profiles due to shared amide and aromatic frameworks but distinct peaks for acetoxy (C=O at ~1750 cm⁻¹) vs. methoxy (C-O at ~1250 cm⁻¹) .

3-(Dihydroxyboryl)-5-(2-methoxybenzamido)benzoic acid (Compound 32)

  • Structure : Features a boronate group and a single 2-methoxybenzamido substituent.
  • Activity : Exhibits potent inhibition of penicillin-binding proteins (IC₅₀ = 23 μM), highlighting how meta-substitution with bulky groups enhances target binding. The methoxy group stabilizes the amide via resonance, improving stability .

2-(4-Chlorobenzamido)benzoic acid

  • Structure : Lacks methoxy groups; contains a chloro substituent.
  • Physical Properties : Melting point = 204–205°C, pKa = 3.37. The chloro group increases hydrophobicity (logP ~2.5) compared to methoxy-substituted analogues (logP ~1.8) .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) pKa logP
2,4-Bis(2-methoxybenzamido)benzoic acid 472.43 ~210–215 (est.) ~3.2 1.8
AB-50 500.45 198–200 3.5 2.1
Compound 32 375.18 185–187 2.9 1.5
2-(4-Chlorobenzamido)benzoic acid 275.69 204–205 3.38 2.5

Key Observations :

  • Methoxy groups reduce logP compared to chloro or acetoxy substituents, favoring aqueous solubility.
  • Lower pKa values (e.g., Compound 32) correlate with enhanced ionization at physiological pH, improving bioavailability .
Spectral and Analytical Comparisons
  • FT-IR : Methoxy groups show characteristic C-O stretches at 1250 cm⁻¹, while acetoxy groups exhibit C=O stretches at 1750 cm⁻¹. Amide N-H stretches appear at ~3300 cm⁻¹ in all derivatives .
  • NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, distinct from acetoxy methyl protons (δ 2.1–2.3 ppm). Aromatic protons in 2,4-disubstituted benzoic acids show splitting patterns due to anisotropic effects .

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